![molecular formula C18H21NOS B4022581 2-(benzylthio)-N-(4-ethylphenyl)propanamide](/img/structure/B4022581.png)
2-(benzylthio)-N-(4-ethylphenyl)propanamide
Description
The interest in amide derivatives like "2-(benzylthio)-N-(4-ethylphenyl)propanamide" stems from their potential in various applications including medicinal chemistry, materials science, and as intermediates in organic synthesis. These compounds often exhibit unique biological and chemical properties that make them valuable for drug development and other technological applications.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction between amine and acid derivatives under conditions that promote amide bond formation. For instance, compounds with similar structures have been synthesized using efficient one-pot nitro reductive cyclization methods or by reactions involving intermediates such as benzothiazole derivatives and flurbiprofen, yielding high-purity products through selective processes (Kumar et al., 2020); (Manolov et al., 2021).
Molecular Structure Analysis
The molecular structure of amide derivatives is characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used to elucidate the molecular structure, revealing details about the spatial arrangement of atoms, bond lengths, and angles. These techniques have been applied to study the crystal structure and molecular interactions of similar compounds (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Amides like "this compound" can undergo various chemical reactions, including hydrolysis, amidation, and reactions with nucleophiles. The chemical reactivity is influenced by the electronic properties of the substituents attached to the amide nitrogen and the carbonyl carbon. The synthesis of related compounds often explores these reactivities to introduce functional groups or to construct complex molecular architectures (Beloglazkina et al., 2007).
properties
IUPAC Name |
2-benzylsulfanyl-N-(4-ethylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-15-9-11-17(12-10-15)19-18(20)14(2)21-13-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYWLGKMGCXZJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.